molecular formula C12H16N2O2 B14095986 2-Methyl-1-(4-nitrophenyl)piperidine

2-Methyl-1-(4-nitrophenyl)piperidine

Cat. No.: B14095986
M. Wt: 220.27 g/mol
InChI Key: GRLYFAHOTXQJIC-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-nitrophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a nitrophenyl group and a methyl group on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-nitrophenyl)piperidine typically involves the reaction of 4-nitrobenzaldehyde with 2-methylpiperidine. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The process involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-nitrophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-(4-aminophenyl)piperidine.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-1-(4-nitrophenyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can interact with various enzymes and receptors in biological systems. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(2-nitrophenyl)piperidine
  • 1-(4-Nitrophenyl)piperidine
  • 2-Nitrophenyl methyl 4-piperidine

Uniqueness

2-Methyl-1-(4-nitrophenyl)piperidine is unique due to the presence of both a methyl group and a nitrophenyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-methyl-1-(4-nitrophenyl)piperidine

InChI

InChI=1S/C12H16N2O2/c1-10-4-2-3-9-13(10)11-5-7-12(8-6-11)14(15)16/h5-8,10H,2-4,9H2,1H3

InChI Key

GRLYFAHOTXQJIC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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